molecular formula C11H12O5 B13634163 2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid

2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid

Cat. No.: B13634163
M. Wt: 224.21 g/mol
InChI Key: XJOWEQTYHJPQJE-UHFFFAOYSA-N
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Description

2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid is a complex chemical compound with the molecular formula C11H12O5 and a molecular weight of 224.2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid typically involves the esterification of the corresponding phenylacetic acid derivative. One common method involves the reaction of 2-methoxy-3-(methoxycarbonyl)benzyl chloride with sodium acetate in the presence of a suitable solvent . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including cytotoxic effects.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can trigger various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenylacetic acid: Similar structure but lacks the methoxycarbonyl group.

    4-Methoxyphenylacetic acid: Similar structure with the methoxy group at a different position.

    3,4-Dimethoxyphenylacetic acid: Contains two methoxy groups on the aromatic ring.

Uniqueness

2-[2-Methoxy-3-(methoxycarbonyl)phenyl]acetic acid is unique due to the presence of both methoxy and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H12O5

Molecular Weight

224.21 g/mol

IUPAC Name

2-(2-methoxy-3-methoxycarbonylphenyl)acetic acid

InChI

InChI=1S/C11H12O5/c1-15-10-7(6-9(12)13)4-3-5-8(10)11(14)16-2/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

XJOWEQTYHJPQJE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1C(=O)OC)CC(=O)O

Origin of Product

United States

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